1-(5-Isoquinolinesulfonyl)piperazine hydrochloride

Descripción general

Descripción

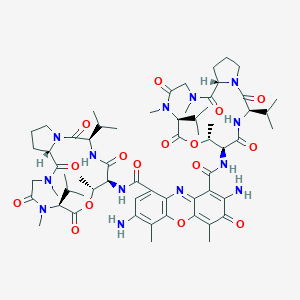

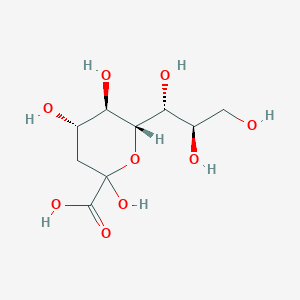

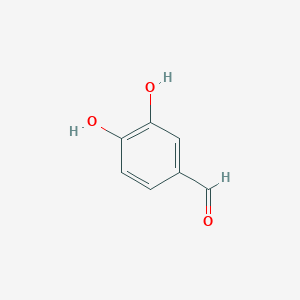

1-(5-Isoquinolinesulfonyl)piperazine hydrochloride, also known as 1-(5-Isoquinolinesulfonyl)piperazine dihydrochloride, is a chemical compound with the empirical formula C13H17Cl2N3O2S and a molecular weight of 350.26 . It is sold in solid form .

Molecular Structure Analysis

The InChI code for 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride is 1S/C13H15N3O2S.2ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;;/h1-5,10,14H,6-9H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

1-(5-Isoquinolinesulfonyl)piperazine hydrochloride is a solid compound . Its molecular weight is 350.26 , and its empirical formula is C13H17Cl2N3O2S .Aplicaciones Científicas De Investigación

Synthesis of Potent Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist : This compound is used in the synthesis of a potent CGRP receptor antagonist, which has implications in treating conditions like migraines (Cann et al., 2012).

Inhibition of Superoxide Anion Release : It inhibits the release of superoxide anion from human polymorphonuclear leukocytes, impacting studies related to the body's immune response (Gerard et al., 1986).

Inhibition of Human Neutrophil Chemotaxis : The compound inhibits chemotaxis in human neutrophils towards certain chemoattractants, suggesting its role in protein kinase-dependent reactions (Harvath et al., 1987).

Anti-Tubercular Activity : It shows potential in treating tuberculosis due to its inhibitory effect on inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis (Singh et al., 2019).

Study of Human Neutrophil Activation : This compound helps in understanding neutrophil activation, particularly the role of calmodulin-dependent enzymes (Wright & Hoffman, 1986).

Fluorescent Ligand for Human 5-HT1A Receptors : Its properties make it useful for fluorescence microscopy studies related to human 5-HT1A receptors (Lacivita et al., 2009).

CNS Multi-Receptor Effects : It has shown potential in producing antidepressant-like effects and anxiolytic properties, indicating its significance in central nervous system research (Zajdel et al., 2012).

Blocking Angiotensin II-Induced Release of Endothelin and Prostacyclin : As a PKC inhibitor, it can block specific releases in rat aortic endothelial cells, aiding in cardiovascular research (Oriji, 1999).

Synthesizing Piperazine-Substituted Quinolones : It is used in the synthesis of specific quinolones, which are important in various therapeutic areas (Fathalla & Pazdera, 2017).

Mecanismo De Acción

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it carries the signal word "Warning" . The hazard statement H302 indicates that it is harmful if swallowed . The precautionary statements P301 + P312 + P330 advise that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Propiedades

IUPAC Name |

5-piperazin-1-ylsulfonylisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S.ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;/h1-5,10,14H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZNIYPWRIDBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431683 | |

| Record name | 5-(Piperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Isoquinolinesulfonyl)piperazine hydrochloride | |

CAS RN |

141543-63-7 | |

| Record name | 5-(Piperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13534.png)

![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)